Ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate
CAS No.:
Cat. No.: VC19044436
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O3 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | ethyl 5-(methylamino)-2-phenyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O3/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3 |
| Standard InChI Key | MFAWNEXPFVZKER-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)NC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound features a central oxazole ring substituted with a phenyl group at position 2, a methylamino group at position 5, and an ethyl carboxylate moiety at position 4 (Figure 1). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.26 g/mol | |
| Boiling Point | 392.8 ± 45.0 °C (Predicted) | |
| Density | 1.203 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.12 ± 0.10 (Predicted) |
Figure 1: Structural depiction of ethyl 5-(methylamino)-2-phenyloxazole-4-carboxylate.
The IUPAC name is ethyl 5-(methylamino)-2-phenyl-1,3-oxazole-4-carboxylate, and its InChI key is HEHYETXFNXZAOB-UHFFFAOYSA-N .
Synthesis and Optimization
Cyclization of Amino Acid Derivatives
A common method involves cyclizing precursors derived from phenylalanine or glycine. For example:
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Esterification: Amino acids (e.g., phenylalanine) are converted to ethyl esters using thionyl chloride () in ethanol .
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Formylation/Acetylation: The esters react with trimethyl orthoformate or orthoacetate to form intermediates .
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Oxazole Formation: Cyclization with , MgO, and chloroform yields the oxazole core .
Example Reaction:
Yields for this route typically range from 73% to 96% .
Copper-Catalyzed Tandem Oxidative Cyclization
An alternative method employs copper catalysts to facilitate tandem oxidative cyclization of alkynes and amines, achieving yields up to 85% . This approach is advantageous for scalability and functional group tolerance.
Biological Activities and Applications
Metabolic Regulation
Oxazole derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. Compound 22 (a related oxazole) demonstrated potent PPARα activity (EC = 2.8 nM) and improved metabolic stability . These findings highlight potential applications in treating diabetes and dyslipidemia .
Future Perspectives
Drug Development
The compound’s scaffold is a promising candidate for optimizing antifungal and metabolic regulators. Structural modifications, such as replacing the ethyl group with bulkier esters, could enhance target selectivity .
Agricultural Chemistry
Oxazole-based fungicides are under investigation for crop protection. Field trials assessing efficacy against Botrytis cinerea and Colletotrichum fragariae are warranted .
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